A Technical Guide to the Chemical Properties of 2'-Deoxyguanosine
A Technical Guide to the Chemical Properties of 2'-Deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine (dG) is a fundamental building block of deoxyribonucleic acid (DNA), composed of the purine (B94841) nucleobase guanine (B1146940) attached to a deoxyribose sugar.[1][2] As one of the four canonical deoxyribonucleosides, its chemical properties are of paramount importance in diverse fields ranging from molecular biology and genetics to drug development and toxicology.[3] This technical guide provides a comprehensive overview of the core chemical properties of the 2'-Deoxyguanosine standard, methods for its analysis, and its role in key biological pathways.
2'-Deoxyguanosine is particularly susceptible to oxidative damage due to being the most electron-rich of the four DNA bases.[1] This reactivity makes it and its oxidized derivatives, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), critical biomarkers for studying oxidative stress and its implications in carcinogenesis and aging.[4][5]
Physicochemical Properties
The fundamental physicochemical properties of 2'-Deoxyguanosine are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 961-07-9 | [1][3][6] |
| Molecular Formula | C₁₀H₁₃N₅O₄ | [1][3][6] |
| Molecular Weight | 267.24 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | >300 °C (decomposes) | [1][3][8] |
| Solubility | Slightly soluble in water.[1] Soluble in 1 M NH₄OH (50 mg/mL), DMSO (≥31 mg/mL), and other organic solvents like methanol (B129727) and ethanol.[1][4][7][9] | |
| pKa | 9.20 (predicted) | [1] |
| Optical Activity | [α]20/D −30° (c = 0.2 in H₂O) | [8] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] For long-term storage of solutions, -20°C or -80°C is recommended.[7][8] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and quantification of 2'-Deoxyguanosine. Key spectral data are provided below.
| Spectroscopic Method | Data | References |
| UV Absorbance (λmax) | 255 nm (at pH 1) | [1] |
| Mass Spectrometry | The NIST WebBook provides the electron ionization mass spectrum for 2'-Deoxyguanosine.[6] Key fragments correspond to the guanine base and the deoxyribose sugar. | |
| ¹H NMR (400 MHz in DMSO-d6) | δ 10.7 (s, 1H), 7.95 (s, 1H), 6.50 (s, 2H), 6.14 (t, 1H), 5.31 (d, 1H), 4.99 (t, 1H), 4.36 (m, 1H), 3.83 (m, 1H), 3.55 (m, 2H), 2.53 (m, 1H), 2.22 (m, 1H) | [2] |
Biological Pathways and Significance
2'-Deoxyguanosine is central to two major biological processes: DNA synthesis and oxidative damage.
DNA Synthesis Pathway
2'-Deoxyguanosine is the precursor to deoxyguanosine triphosphate (dGTP), which is utilized by DNA polymerases for the synthesis of DNA. This process involves sequential phosphorylation by kinases.[1]
Oxidative Damage Pathway
Due to its high electron density, the guanine base in 2'-Deoxyguanosine is a primary target for reactive oxygen species (ROS).[1] This interaction leads to the formation of various oxidation products, most notably 8-hydroxy-2'-deoxyguanosine (8-OHdG), a widely used biomarker for oxidative stress and DNA damage.[5][10]
Experimental Protocols
Accurate quantification and analysis of 2'-Deoxyguanosine and its metabolites are crucial for research. The following are representative protocols for sample preparation and analysis.
Protocol 1: Preparation of 2'-Deoxyguanosine Stock Solution
This protocol outlines the preparation of a stock solution for use in cell culture or as an analytical standard.
Materials:
-
2'-Deoxyguanosine powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 1 M Ammonium Hydroxide (NH₄OH)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of 2'-Deoxyguanosine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve the desired concentration. For example, to prepare a 50 mg/mL stock in DMSO, add 1 mL of fresh, anhydrous DMSO to 50 mg of 2'-Deoxyguanosine.[10]
-
Vortex the tube thoroughly to dissolve the powder. If solubility is an issue, gentle warming to 37°C and sonication in an ultrasonic bath for a short period can aid dissolution.[11]
-
Once fully dissolved, the stock solution can be filter-sterilized if intended for cell culture use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6-12 months.[7][8]
Protocol 2: Quantification of 8-hydroxy-2'-deoxyguanosine in Urine by HPLC-ECD
This protocol provides a method for the analysis of the oxidative damage biomarker 8-OHdG in urine samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method involves a solid-phase extraction (SPE) cleanup step.[1][3]
Materials:
-
Urine sample
-
Potassium dihydrogen phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 and/or Strong Cation Exchange - SCX)
-
Methanol
-
Deionized water
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 or C30 analytical column
-
Mobile phase (e.g., 35 mM phosphate buffer pH 7.0 containing 5% acetonitrile (B52724) and 30 µM EDTA)[1]
-
8-OHdG standard
Procedure:
-
Sample Preparation (SPE):
-
Thaw frozen urine samples and centrifuge to remove particulates.
-
Dilute an aliquot of the urine sample (e.g., 2 mL) with an equal volume of 0.1 M potassium dihydrogen phosphate buffer.[12]
-
Condition the SPE cartridge (e.g., C18) by washing with methanol followed by deionized water and finally with the phosphate buffer.
-
Apply the diluted urine sample to the conditioned cartridge.
-
Wash the cartridge with deionized water to remove interfering hydrophilic substances.
-
Elute the 8-OHdG from the cartridge using an appropriate solvent (e.g., methanol or an acetonitrile/water mixture). For methods using tandem C18 and SCX columns, a more complex series of washes and elutions is performed to achieve higher purity.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the HPLC mobile phase.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system. The electrochemical detector potential should be optimized for 8-OHdG detection (e.g., +500 mV to +600 mV).[5]
-
Equilibrate the analytical column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min).[1]
-
Inject a standard solution of 8-OHdG to determine its retention time and generate a calibration curve.
-
Inject the prepared urine sample.
-
Identify the 8-OHdG peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of 8-OHdG in the sample by comparing the peak area to the calibration curve. Results are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[13]
-
Protocol 3: Analysis of 2'-Deoxyguanosine in DNA by LC-MS/MS
This protocol describes a general workflow for the sensitive and specific quantification of 2'-Deoxyguanosine within a DNA sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is often performed alongside the analysis of modified nucleosides like 8-OHdG.
Materials:
-
Isolated DNA sample (from cells or tissues)
-
Nuclease P1
-
Alkaline Phosphatase
-
Appropriate buffers (e.g., sodium acetate, Tris-HCl)
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodG for 8-OHdG analysis)[14]
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
DNA Digestion:
-
Quantify the amount of isolated DNA using UV absorbance at 260 nm.
-
To an aliquot of DNA, add the stable isotope-labeled internal standard. This is crucial for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.[14]
-
Digest the DNA to its constituent deoxynucleosides. This is typically a multi-step enzymatic process:
-
After digestion, remove the enzymes, typically by ultrafiltration.[16]
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system. The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Define the MRM transitions for 2'-Deoxyguanosine and the internal standard. For dG, this would typically be the transition from the protonated molecular ion [M+H]⁺ (m/z 268.1) to the fragment ion corresponding to the guanine base (m/z 152.1).
-
Inject the digested DNA sample onto the LC column. The mobile phase gradient will separate the deoxynucleosides.
-
Quantify the amount of 2'-Deoxyguanosine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known amounts of standard and internal standard.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2'-Deoxyguanosine(961-07-9) 1H NMR [m.chemicalbook.com]
- 3. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development of urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) measurement method combined with SPE. | Semantic Scholar [semanticscholar.org]
- 5. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 2'-Deoxyguanosine | CAS:961-07-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 8-hydroxy-2'deoxyguanosine in urine using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. nwlifescience.com [nwlifescience.com]
